N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine
Overview
Description
Scientific Research Applications
Asymmetric Synthesis Applications
The compound has been utilized in the asymmetric synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, showing potential for treating human papillomavirus infections. Key steps in its synthesis involve asymmetric reductive amination with high diastereo facial selectivity (Boggs et al., 2007).
Chemical Synthesis and Modification
Efficient and economical synthesis methods have been developed for derivatives like 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, showcasing the compound's role in creating chemically modified structures with high regioselectivity (Prashad et al., 2006).
Development of Heterocyclic Compounds
It's been used in the diastereoselective synthesis of new N-containing heterocyclic compounds, such as indeno[2",1": 4',5']furo[3',2': 5,6]pyrido[2,3-d]pyrimidine derivatives, demonstrating its utility in creating structurally complex and diverse molecules (Saberi et al., 2015).
Pharmaceutical Research
It plays a role in pharmaceutical research, particularly in the development of compounds like 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, which has significant implications in treating hypertension (Aayisha et al., 2019).
Antitumor Activity Studies
In the synthesis of N-(2'-arylaminepyrimidin-4'-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, this compound has shown potential in antitumor activities, indicating its importance in developing new therapeutic agents (Chu De-qing, 2011).
Antibacterial Research
It has been used in the synthesis and characterization of novel heterocyclic compounds with antibacterial activities, such as 2-(5-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl) compounds (Mehta, 2016).
Neuropharmacology
Its derivatives have been synthesized and evaluated as dopamine receptors ligands, suggesting its relevance in neuropharmacological research (Claudi et al., 1996).
Catalysis Research
The compound also finds application in catalysis research, particularly in reactions like the Heck–, Suzuki–, and Sonogashira–Hagihara couplings and amination reactions (Buchmeiser et al., 2001).
properties
IUPAC Name |
N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-9(13)8-14-12-7-6-10-4-2-3-5-11(10)12/h2-5,12,14H,1,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSMHLATUDKJLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CNC1CCC2=CC=CC=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
1179031-47-0 | |
Record name | N-(2-Chloro-2-propen-1-yl)-2,3-dihydro-1H-inden-1-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA3D43QE2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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